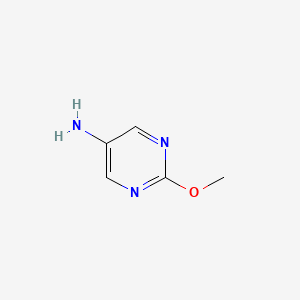

2-Methoxypyrimidin-5-amine

Übersicht

Beschreibung

2-Methoxypyrimidin-5-amine is an organic compound with the chemical formula C5H7N3O. It features a methoxy group (-OCH3) and an amino group (-NH2) attached to a pyrimidine ring. This compound is known for its stability and is typically found as a white to yellow crystalline solid .

Synthetic Routes and Reaction Conditions:

Chlorination of Pyrimidine: The synthesis begins with the chlorination of pyrimidine using an alkaline reagent such as potassium bromide or sodium bromide to produce pyrimidine bromide.

Alternative Method: Another method involves the nitration of pyrimidine followed by reduction to obtain the desired amine.

Industrial Production Methods:

- Industrial production typically follows the chlorination route due to its efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly N-oxygenation, to form azoxy compounds.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions:

Oxidation: Nonheme diiron N-oxygenase AzoC is used as a catalyst for the oxidation of this compound.

Substitution: Typical reagents include halogenating agents and nucleophiles under mild to moderate conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Methoxypyrimidin-5-amine has been investigated for its role as a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown promising biological activities, particularly as enzyme inhibitors and receptor modulators.

Case Studies in Medicinal Applications

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy in inhibiting kinase activity crucial for cancer cell proliferation .

- Anti-inflammatory Effects : Research highlighted the anti-inflammatory properties of pyrimidine derivatives. For example, compounds derived from this compound were shown to inhibit COX-2 activity, an important target in inflammatory processes .

Biological Applications

The compound has been studied for its interactions with biological targets, leading to various therapeutic implications.

Industrial Applications

In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis. Its derivatives can be utilized in the development of new materials and chemical processes.

Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| Panc-1 | 2.3 | Doxorubicin | 1.1 |

| MCF-7 | 2.8 | Doxorubicin | 1.1 |

| HT-29 | 3.5 | Doxorubicin | 1.1 |

| A549 | 2.3 | Doxorubicin | 1.1 |

This table summarizes the significant antiproliferative activity of derivatives of this compound across multiple cancer types, indicating its potential as an anticancer agent .

Recent Research Findings

Recent studies have further elucidated the applications of this compound:

- A study on directed evolution of a nonheme diiron N-oxygenase revealed improved catalytic efficiency toward the compound, indicating its utility in biocatalysis .

- Investigations into N-(2-methoxypyrimidin-5-yl)-2,5-dimethylbenzamide highlighted its potential as an inhibitor for specific enzymes and receptors, showcasing its promise in therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-methoxypyrimidin-5-amine involves its interaction with specific enzymes and molecular targets:

Vergleich Mit ähnlichen Verbindungen

- 5-Amino-2-methoxypyrimidine

- 2-Methoxypyrimidine-5-ylamine

Comparison:

- Uniqueness: 2-Methoxypyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

- Applications: While similar compounds may share some applications, this compound’s stability and reactivity make it particularly valuable in synthetic and industrial chemistry .

Biologische Aktivität

2-Methoxypyrimidin-5-amine is a compound with significant biological activity, particularly in the context of enzyme interactions and cellular processes. This article explores its biochemical properties, molecular mechanisms, and effects in various biological contexts, supported by relevant data tables and case studies.

This compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. Its interaction with enzymes can significantly influence biological pathways.

Key Interactions

- Enzyme Interaction : The compound interacts notably with the nonheme diiron N-oxygenase AzoC, which plays a critical role in the oxidation of amino groups to nitroso derivatives. This reaction is essential for the biosynthesis of azoxy compounds, which have various applications in medicinal chemistry.

2. Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves its binding to specific enzymes and subsequent biochemical transformations.

- Catalytic Role of AzoC : AzoC catalyzes the oxidation of this compound, leading to the formation of nitroso analogs. This process is facilitated by the enzyme's active site, where specific amino acid residues interact with the compound.

Temporal Effects

Research indicates that the effects of this compound can vary over time under laboratory conditions, impacted by factors such as stability and degradation rates. For example, it remains stable when stored under inert gas at low temperatures.

3. Cellular Effects

The compound has been shown to affect various cellular processes, including signaling pathways and gene expression.

Dosage Effects in Animal Models

Studies reveal that dosage significantly influences the biological effects of this compound:

- Low Doses : Enhance enzyme activity and promote beneficial biochemical reactions.

- High Doses : Can lead to adverse effects such as oxidative stress and cellular damage due to disruption of redox balance.

4. Metabolic Pathways

This compound participates in several metabolic pathways, particularly those involving azoxy compound biosynthesis.

Transport and Distribution

The distribution within cells is crucial for its biological effects. The compound interacts with specific transporters that facilitate its localization to target sites.

5. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

6. Conclusion

This compound exhibits significant biological activity through its interactions with enzymes like AzoC, influencing various biochemical pathways and cellular processes. Its dosage-dependent effects underscore its potential as a model compound for further research in medicinal chemistry and enzyme catalysis.

Analyse Chemischer Reaktionen

Substitution Reactions

The amine group at position 5 and the methoxy group at position 2 participate in nucleophilic substitution reactions. Key examples include:

Amination and Alkylation

- Chlorination-Amination Pathway : Reaction with phosphorus oxychloride (POCl₃) introduces a chlorine atom at position 4, forming 4-chloro-2-methoxypyrimidin-5-amine. Subsequent amination with ammonia or primary amines yields substituted derivatives .

- Suzuki-Miyaura Coupling : The boronic acid derivative (2-methoxypyrimidine-5-boronic acid) undergoes cross-coupling with aryl halides to form biaryl compounds .

Sulfonamide Formation

Reaction with sulfonyl chlorides (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) produces sulfonamide derivatives, such as 2-methoxy-N-(2-methoxypyrimidin-5-yl)-5-methylbenzenesulfonamide .

Enzyme-Catalyzed Azoxy Bond Formation

Directed evolution studies on the nonheme diiron enzyme AzoC revealed its ability to catalyze azoxy bond formation using this compound as a substrate. Key findings include:

| Enzyme Variant | (mM) | (s⁻¹) | (M⁻¹s⁻¹) | Improvement |

|---|---|---|---|---|

| Wild-type AzoC | 0.65 ± 0.12 | 0.018 ± 0.0014 | 27.7 | 1× |

| L101I | 0.51 ± 0.059 | 0.031 ± 0.0013 | 60.8 | 2.19× |

| Q104R | 0.42 ± 0.082 | 0.016 ± 0.0012 | 38.1 | 1.38× |

| L101I/Q104R | 0.55 ± 0.060 | 0.046 ± 0.0019 | 83.6 | 3.02× |

The double mutant L101I/Q104R showed a 3-fold increase in catalytic efficiency due to enhanced substrate binding and transition-state stabilization .

Oxidation

- Peracid-Mediated Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) oxidizes the amine group to a nitroso intermediate .

- Enzymatic Oxidation : Cytochrome P450 enzymes catalyze N-hydroxylation, forming hydroxylamine derivatives .

Reduction

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) reduces the pyrimidine ring under pressure, yielding tetrahydropyrimidine analogs .

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally similar compounds due to substituent positioning:

Reaction Conditions and Optimization

Eigenschaften

IUPAC Name |

2-methoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHRENFWPKWVML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326476 | |

| Record name | 2-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56621-89-7 | |

| Record name | 56621-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methoxypyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-methoxypyrimidin-5-amine significant in the context of this research?

A1: This compound serves as a model substrate to investigate the catalytic potential of the AzoC enzyme, specifically its ability to form novel azoxy compounds. While AzoC is known to catalyze N-oxygenation in azoxymycins biosynthesis, its substrate scope was previously limited. [] This research demonstrates that through directed evolution, specifically the double mutant L101I/Q104R, AzoC's catalytic efficiency towards this compound was significantly improved. [] This finding paves the way for exploring the biosynthesis of a wider range of azoxy compounds containing six-membered nitrogen rings, which hold potential applications in various industries.

Q2: How does the double mutation L101I/Q104R in AzoC improve its interaction with this compound?

A2: Structural analysis suggests that the mutations in the L101I/Q104R variant result in a shorter distance between the substrate (this compound) and the diiron center within the enzyme's active site. [] This closer proximity, potentially influenced by changes in the amino acid residues within the active site, is thought to be responsible for the enhanced catalytic efficiency observed with this mutant. [] Essentially, the mutations create a more favorable binding environment for this compound, leading to increased interaction and a more efficient N-oxygenation reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.